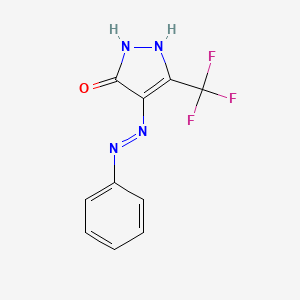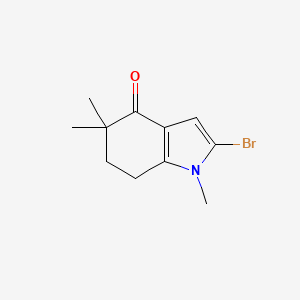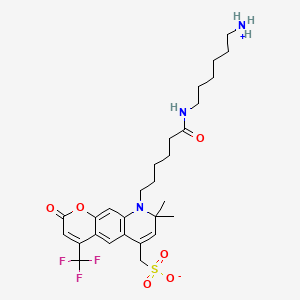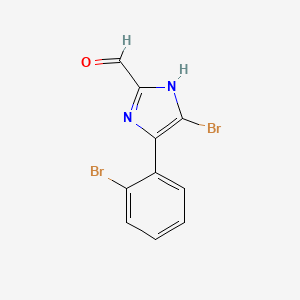
5-Bromo-4-(2-bromophenyl)imidazole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD33022727 is a chemical compound with unique properties and applications in various scientific fields. It is known for its stability and reactivity, making it a valuable compound for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MFCD33022727 involves several steps, including the use of specific reagents and controlled reaction conditions. The exact synthetic route can vary depending on the desired purity and yield. Common methods include:
Step 1: Initial reaction with a base to form an intermediate compound.
Step 2: Further reaction with an acid to produce the final compound.
Reaction Conditions: Typically, these reactions are carried out under controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of MFCD33022727 is scaled up using large reactors and automated systems. This ensures consistent quality and high yield. The process often involves:
Bulk Reactors: Large-scale reactors that can handle significant quantities of reactants.
Automation: Automated systems to control reaction conditions and monitor the process in real-time.
Analyse Des Réactions Chimiques
Types of Reactions
MFCD33022727 undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Replacement of one functional group with another under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of oxides or hydroxides.
Reduction: Formation of simpler compounds with fewer oxygen atoms.
Substitution: Formation of new compounds with different functional groups.
Applications De Recherche Scientifique
MFCD33022727 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of various industrial products and materials.
Mécanisme D'action
The mechanism of action of MFCD33022727 involves its interaction with specific molecular targets and pathways. It can:
Bind to Receptors: Interact with specific receptors on cell surfaces to trigger a response.
Inhibit Enzymes: Block the activity of certain enzymes, affecting biochemical pathways.
Modulate Pathways: Influence various cellular pathways, leading to changes in cell function and behavior.
Propriétés
Formule moléculaire |
C10H6Br2N2O |
|---|---|
Poids moléculaire |
329.97 g/mol |
Nom IUPAC |
5-bromo-4-(2-bromophenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C10H6Br2N2O/c11-7-4-2-1-3-6(7)9-10(12)14-8(5-15)13-9/h1-5H,(H,13,14) |
Clé InChI |
MJAKBIMPGYAIOK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=C(NC(=N2)C=O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


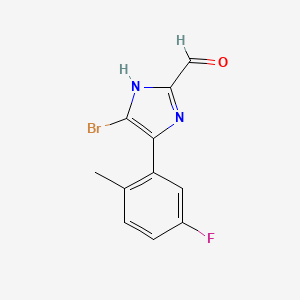
![N-butan-2-yl-7-morpholin-4-yl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-amine](/img/structure/B13713927.png)
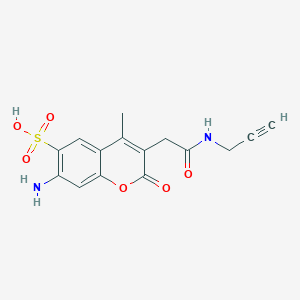
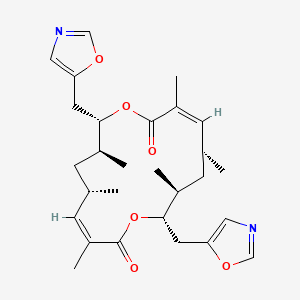

![4-[(2-fluorophenyl)methoxy]-N'-hydroxybenzenecarboximidamide](/img/structure/B13713955.png)

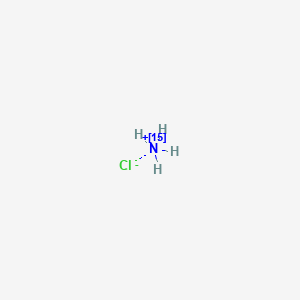
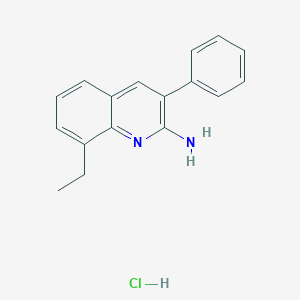
![6-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13713982.png)
![4'-Fluoro-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13713984.png)
